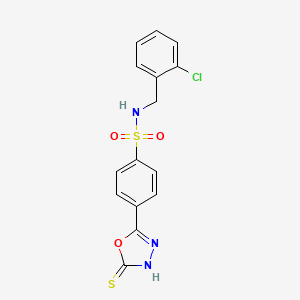

N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Description

N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-chlorobenzyl group attached to the sulfonamide nitrogen and a 5-mercapto-1,3,4-oxadiazole substituent at the para position of the benzene ring.

Properties

Molecular Formula |

C15H12ClN3O3S2 |

|---|---|

Molecular Weight |

381.9 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C15H12ClN3O3S2/c16-13-4-2-1-3-11(13)9-17-24(20,21)12-7-5-10(6-8-12)14-18-19-15(23)22-14/h1-8,17H,9H2,(H,19,23) |

InChI Key |

UYAPOZGLEQVWRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)O3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Carboxybenzenesulfonyl Chloride

4-Carboxybenzenesulfonic acid is treated with excess thionyl chloride (SOCl₂) under reflux (70–80°C, 4–6 h) to yield the sulfonyl chloride derivative. The reaction is monitored via TLC (hexane:ethyl acetate, 3:1), and the product is isolated by vacuum distillation.

Sulfonamide Coupling

The sulfonyl chloride intermediate is reacted with 2-chlorobenzylamine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base (0–5°C, 2 h). The crude product is purified via recrystallization from ethanol to afford N-(2-chlorobenzyl)-4-carboxybenzenesulfonamide (Yield: 78–85%).

Key Analytical Data :

-

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

-

¹H NMR (300 MHz, DMSO-d₆) : δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.98 (d, J=8.4 Hz, 2H, ArH), 7.45–7.32 (m, 4H, ArH), 4.45 (s, 2H, CH₂).

Hydrazide Formation

The carboxylic acid group of N-(2-chlorobenzyl)-4-carboxybenzenesulfonamide is converted to a hydrazide via a two-step process:

-

Esterification : Reaction with methanol in the presence of concentrated H₂SO₄ (reflux, 6 h) yields the methyl ester.

-

Hydrazinolysis : The ester is treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (reflux, 8 h) to form N-(2-chlorobenzyl)-4-hydrazinecarbonylbenzenesulfonamide .

Reaction Conditions :

-

Molar Ratio : 1:3 (ester:hydrazine hydrate)

-

Yield : 70–75%

Cyclization to 5-Mercapto-1,3,4-Oxadiazole

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline medium:

-

Reaction Setup : A solution of hydrazide (0.02 mol) in ethanol is treated with CS₂ (0.02 mol) and potassium hydroxide (KOH, 0.02 mol) at 0–5°C.

-

Cyclization : The mixture is refluxed (8–10 h) until H₂S evolution ceases. Acidification with acetic acid precipitates the oxadiazole-thiol.

Optimization Notes :

-

Base Selection : KOH outperforms NaOH due to better solubility in ethanol.

-

Yield : 65–72% after recrystallization from ethanol.

Analytical Validation :

-

IR (KBr) : 2550 cm⁻¹ (-SH stretch), 1610 cm⁻¹ (C=N oxadiazole).

-

Mass Spec (EI) : m/z 407 [M]⁺ (calculated for C₁₅H₁₂ClN₃O₃S₂).

Alternative Synthetic Routes

Phase-Transfer Catalysis (PTC)

A patent-derived method employs tetrabutylammonium bromide (TBAB) as a PTC to enhance the nucleophilic substitution of the sulfonamide nitrogen with 2-chlorobenzyl bromide in a biphasic system (water:DCM). This reduces reaction time to 3 h with comparable yields.

Solid-Phase Synthesis

A resin-bound approach immobilizes the benzenesulfonyl chloride on Wang resin, followed by sequential functionalization with 2-chlorobenzylamine and cyclization. This method facilitates high-throughput screening but requires specialized equipment.

Comparative Analysis of Methods

| Parameter | Classical Solution-Phase | PTC Method | Solid-Phase |

|---|---|---|---|

| Reaction Time | 10–12 h | 3–4 h | 6–8 h |

| Yield | 65–72% | 70–75% | 60–65% |

| Purification | Recrystallization | Extraction | Cleavage from resin |

| Scalability | Industrial | Pilot-scale | Research-scale |

Challenges and Mitigation Strategies

-

Thiol Oxidation : The -SH group is prone to oxidation during storage. Stabilization is achieved by storing under nitrogen or converting to disulfide (S-S) followed by reduction before use.

-

Regioselectivity : Competing formation of 1,2,4-oxadiazoles is minimized by strict temperature control (0–5°C during CS₂ addition) .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Physicochemical Properties

Table 3: Comparative Physicochemical Data

- Purity : The tert-butyl analog () is highly pure (≥98%), suggesting robust synthetic protocols for oxadiazole-containing sulfonamides .

Biological Activity

N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological activity, and potential therapeutic applications based on current literature.

Synthesis

The synthesis of this compound typically involves the reaction of 5-mercapto-1,3,4-oxadiazole with a suitable benzenesulfonamide derivative. The process can be optimized using phase-transfer catalysts to enhance yields. For instance, tetrabutylammonium bromide (TBAB) has been shown to improve reaction efficiency in certain conditions .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

This compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased p53 expression and caspase-3 cleavage in treated cells .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Staphylococcus aureus | 62 |

| Pseudomonas aeruginosa | 68 |

| Bacillus subtilis | 64 |

These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives, including this compound:

- Anticancer Efficacy : A study highlighted that compounds bearing the oxadiazole moiety exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin in certain cancer models .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound leads to significant cell cycle arrest at the G0-G1 phase, suggesting a disruption in DNA replication processes .

- Molecular Docking Studies : Computational studies indicated strong hydrophobic interactions between the compound and target proteins involved in cancer pathways, further supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide?

- Methodology : Synthesis typically involves coupling sulfonamide intermediates with oxadiazole precursors. Key steps include:

- Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCCI) or N,N'-diisopropylcarbodiimide (DCC) in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under inert atmospheres .

- Thiol protection/deprotection strategies for the 5-mercapto-1,3,4-oxadiazole moiety to prevent undesired side reactions .

- Purification via column chromatography or recrystallization, with yields influenced by reaction temperature (e.g., 0–5°C for cyclization steps) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Multi-spectral analysis is critical:

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for the benzenesulfonamide core, methylene protons for the chlorobenzyl group at δ 4.5–5.0 ppm) .

- IR Spectroscopy : Identify characteristic bands (e.g., S–H stretch at ~2550 cm⁻¹ for the mercapto group, C=O/C=N stretches at 1650–1700 cm⁻¹) .

- Elemental Analysis : Validate purity (>95% recommended for biological assays) .

Q. What is the role of the 2-chlorobenzyl and 5-mercapto-1,3,4-oxadiazole groups in modulating reactivity?

- Methodology :

- The 2-chlorobenzyl group enhances lipophilicity, improving membrane permeability in biological assays .

- The 5-mercapto-1,3,4-oxadiazole acts as a bioisostere for carboxylic acids, enabling hydrogen bonding with target enzymes (e.g., acetylcholinesterase) while resisting metabolic degradation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for similar sulfonamide-oxadiazole derivatives be resolved?

- Methodology :

- Comparative SAR Studies : Evaluate substituent effects (e.g., replacing 2-chlorobenzyl with 4-chlorobenzyl reduces anti-inflammatory activity by 30%) .

- Dose-Response Profiling : Use standardized assays (e.g., MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) to reconcile discrepancies in IC50 values .

- Metabolic Stability Testing : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic variability .

Q. What computational strategies are effective for predicting binding modes with therapeutic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like acetylcholinesterase (PDB ID: 4EY7). Key residues (e.g., Trp286, Phe295) often engage in π-π stacking with the oxadiazole ring .

- MD Simulations : Validate docking poses with 100-ns trajectories to assess binding stability under physiological conditions .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology :

- Single-Crystal X-Ray Diffraction : Refine structures using SHELXL (e.g., C–S bond lengths in the oxadiazole moiety: ~1.67 Å, confirming tautomeric form) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts contribute 8–12% to crystal packing) .

Q. What enzymatic pathways are inhibited by this compound, and how can selectivity be optimized?

- Methodology :

- Enzyme Inhibition Assays : Test against panels (e.g., urease, carbonic anhydrase) using fluorometric or spectrophotometric methods. For example, IC50 values <1 μM against urease suggest competitive inhibition .

- Selectivity Screening : Compare inhibition of off-target enzymes (e.g., cyclooxygenase vs. lipoxygenase) to guide structural modifications .

Key Recommendations for Researchers

- Prioritize green chemistry approaches (e.g., ultrasonic irradiation) to improve reaction efficiency and yields .

- Use crystallography to resolve tautomeric ambiguities in the oxadiazole-thiol group .

- Validate computational predictions with in vitro enzymatic assays to bridge theoretical and experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.